An In-Depth Technical Guide to 2-Bromo-6-(1-methylpiperidin-3-yl)pyridine: Structure, Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Bromo-6-(1-methylpiperidin-3-yl)pyridine: Structure, Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of 2-Bromo-6-(1-methylpiperidin-3-yl)pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. This guide details its chemical structure, physicochemical and spectroscopic properties, plausible synthetic routes, and reactivity. Furthermore, it explores its potential as a versatile building block for the synthesis of complex, biologically active molecules, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. The strategic combination of a reactive 2-bromopyridine moiety and a basic 1-methylpiperidine group makes this scaffold a valuable tool for creating diverse chemical libraries and optimizing drug candidates.
Introduction: The Strategic Value of Substituted Pyridines
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of approved pharmaceutical agents. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity for diverse substitutions make it a highly versatile core for interacting with biological targets.[1][2] Similarly, the piperidine motif is frequently incorporated into drug candidates to modulate critical physicochemical properties such as solubility, lipophilicity, and metabolic stability, while also providing a three-dimensional structure that can enhance target binding.
2-Bromo-6-(1-methylpiperidin-3-yl)pyridine emerges as a compound of strategic importance by integrating these two key pharmacophores. It serves as a bifunctional synthetic intermediate, featuring:
-
A 2-bromopyridine unit , where the bromine atom acts as a versatile synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl groups.[3][4]
-
A 1-methylpiperidin-3-yl group , which introduces a chiral center and a basic tertiary amine. This moiety can influence the compound's pharmacokinetic profile and provides a potential interaction point with biological targets. The N-methyl group enhances the basicity of the piperidine nitrogen.[5][6]
This guide offers a detailed exploration of this compound for scientists and drug development professionals aiming to leverage its unique structural features.
Chemical Structure and Physicochemical Properties
Molecular Structure
The structure of 2-Bromo-6-(1-methylpiperidin-3-yl)pyridine consists of a pyridine ring substituted at the 2-position with a bromine atom and at the 6-position with a 1-methylpiperidin-3-yl group. The linkage is from the C3 position of the piperidine ring to the C6 position of the pyridine ring. The piperidine ring contains a chiral center at the point of attachment to the pyridine.
Caption: Chemical structure of 2-Bromo-6-(1-methylpiperidin-3-yl)pyridine.
Physicochemical Properties
The properties of this molecule are derived from its constituent parts. The data presented below is a combination of predicted values and experimental data from analogous compounds.
| Property | Value | Source/Justification |
| Molecular Formula | C₁₁H₁₅BrN₂ | Calculated |
| Molecular Weight | 255.15 g/mol | Calculated |
| Appearance | Predicted: Colorless to light yellow oil or low-melting solid | Based on similar compounds like 2-bromo-6-methylpyridine (liquid) and 2-amino-6-bromopyridine (solid). |
| Boiling Point | >200 °C (Predicted) | Higher than 2-bromo-6-methylpyridine (102-103 °C / 20 mmHg) due to increased molecular weight and polarity. |
| Melting Point | Not available | --- |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate). Slightly soluble in water, forming a basic solution. | The bromopyridine moiety confers organosolubility, while the protonatable piperidine nitrogen enhances aqueous solubility at low pH. |
| pKa (Conjugate Acid) | Piperidine N: ~10.1, Pyridine N: <1 (Predicted) | The pKa of the N-methylpiperidine moiety is expected to be similar to N-methylpiperidine itself.[7] The pyridine nitrogen's basicity is significantly reduced by the electron-withdrawing bromine atom. |
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this exact compound are not widely published, its spectroscopic signatures can be reliably predicted based on well-understood principles and data from analogous structures.[8][9]
| Technique | Predicted Signature |
| ¹H NMR | Pyridine Protons (3H): Signals expected in the aromatic region (~7.0-7.8 ppm), likely appearing as a triplet and two doublets. Piperidine Protons (9H): Complex multiplets in the aliphatic region (~1.5-3.5 ppm). The proton at C3 (methine) will be deshielded due to attachment to the aromatic ring. N-Methyl Protons (3H): A sharp singlet around 2.2-2.5 ppm. |
| ¹³C NMR | Pyridine Carbons: Five signals in the aromatic region (~110-160 ppm). The carbon bearing the bromine (C2) will be significantly shifted. Piperidine Carbons: Five signals in the aliphatic region (~20-65 ppm). N-Methyl Carbon: A signal around 46 ppm. |
| Mass Spec (EI) | Molecular Ion (M⁺): A characteristic isotopic pattern for one bromine atom at m/z 254 and 256 (approx. 1:1 ratio). Major Fragments: Loss of Br (m/z 175), cleavage of the piperidine ring. |
| IR Spectroscopy | C=C, C=N stretching (Pyridine): ~1550-1600 cm⁻¹. C-H stretching (Aromatic): ~3050-3100 cm⁻¹. C-H stretching (Aliphatic): ~2800-3000 cm⁻¹. C-Br stretching: ~500-650 cm⁻¹. |
Synthesis and Reactivity
Proposed Synthetic Strategy
A robust and efficient method for synthesizing 2-Bromo-6-(1-methylpiperidin-3-yl)pyridine is via a selective nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. A common starting material is 2,6-dibromopyridine, which allows for sequential, selective functionalization. The greater lability of the bromine atom in the 2-position of a pyridine ring makes it a prime target for substitution.
A plausible approach involves a copper-catalyzed amination reaction, which offers a cost-effective and selective method for forming C-N bonds with heterocyclic amines.[10]
Caption: Proposed copper-catalyzed synthesis of the title compound.
Exemplary Experimental Protocol: Copper-Catalyzed Amination
This protocol is based on established methods for the selective amination of 2,6-dihalopyridines.[10]
Materials:
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2,6-Dibromopyridine (1.0 equiv)
-
1-Methyl-3-aminopiperidine (1.1 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dibromopyridine, potassium carbonate, and copper(I) iodide.
-
Add anhydrous DMSO via syringe, followed by 1-methyl-3-aminopiperidine.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Scientific Rationale:
-
Catalyst Choice: Copper catalysts are highly effective for C-N bond formation with N-heterocycles and are more economical than palladium for this specific transformation.[10]
-
Base: Potassium carbonate is a moderately strong, non-nucleophilic base sufficient to facilitate the reaction, likely through deprotonation of the amine in the catalytic cycle.
-
Solvent: A high-boiling polar aprotic solvent like DMSO is used to ensure all reactants are solubilized and to allow the reaction to be conducted at an elevated temperature, which is necessary to overcome the activation energy for the SNAr-type process.
-
Selectivity: The reaction demonstrates high selectivity for monosubstitution. This is because the introduction of the electron-donating aminopiperidine group at the 6-position deactivates the pyridine ring towards further nucleophilic attack, thus preserving the bromine atom at the 2-position.
Chemical Reactivity
The primary utility of 2-Bromo-6-(1-methylpiperidin-3-yl)pyridine in synthesis is derived from the reactivity of its C2-Br bond. This position is primed for a variety of palladium-catalyzed cross-coupling reactions.[11][12][13]
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids/esters to form C-C bonds. This is a powerful method for constructing biaryl structures.[12]
-
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, allowing for the synthesis of 2,6-diaminopyridine derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Heck Coupling: Reaction with alkenes to form substituted olefins.
The electron-deficient nature of the pyridine ring facilitates these transformations, although the presence of the coordinating nitrogen atom can sometimes pose challenges (the "2-pyridyl problem"), requiring the use of specialized, bulky phosphine ligands to achieve high yields.[11][14]
Applications in Medicinal Chemistry and Drug Discovery
This scaffold is a valuable starting point for generating libraries of molecules for screening against various biological targets. The two distinct points of functionality—the C2-Br bond and the piperidine ring—allow for systematic exploration of the structure-activity relationship (SAR).
Caption: Diversification strategy using the title compound as a core scaffold.
Potential Therapeutic Areas:
-
Oncology (Kinase Inhibitors): Many kinase inhibitors utilize a substituted pyridine or similar heterocycle to form hydrogen bonds with the "hinge" region of the ATP-binding pocket. The C2 position can be functionalized with larger aromatic systems to target the active site, while the piperidine moiety can be tailored to occupy adjacent pockets or improve pharmacokinetic properties.
-
CNS Disorders: The piperidine scaffold is common in CNS-active drugs. The ability to cross the blood-brain barrier and the presence of a basic nitrogen for potential salt formation are desirable attributes. The scaffold could be used to develop antagonists or agonists for various CNS receptors.
Safety and Handling
As a brominated heterocyclic compound, 2-Bromo-6-(1-methylpiperidin-3-yl)pyridine should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated fume hood.
-
Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. Toxicity data is not available, but similar tertiary amines and bromopyridines can be harmful if ingested, inhaled, or absorbed through the skin.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.
Conclusion and Future Outlook
2-Bromo-6-(1-methylpiperidin-3-yl)pyridine represents a highly valuable and versatile building block for modern medicinal chemistry. Its structure thoughtfully combines a reactive handle for sophisticated cross-coupling chemistry with a pharmacophoric element known to impart favorable drug-like properties. The synthetic accessibility and potential for dual-point diversification make it an ideal starting point for the rapid generation of novel compound libraries. Future research will likely focus on leveraging this scaffold to synthesize and screen new chemical entities against a range of therapeutic targets, particularly in the areas of oncology and neuropharmacology, further cementing the role of complex pyridine derivatives in drug discovery.
References
-
MDPI. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]
-
Wikipedia. (n.d.). 1-Methylpiperidine. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methylpiperidine. PubChem. [Link]
-
Stenutz, R. (n.d.). N-methylpiperidine. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-6-bromopyridine. PubChem. [Link]
-
TSI Journals. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. [Link]
-
ResearchGate. (n.d.). Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. [Link]
-
Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]
- Google Patents. (n.d.).
-
ACS Publications. (n.d.). Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. The Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). The use of bromopyridazinedione derivatives in chemical biology. [Link]
-
Royal Society of Chemistry. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]
-
ACS Publications. (n.d.). The synthesis and biological activity of substituted 2,6-diaminopyridines. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). 2-Bromo-3-hydroxy-6-methylpyridine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. N-Methylpiperidine | 626-67-5 [chemicalbook.com]
- 6. 1-Methylpiperidine - Wikipedia [en.wikipedia.org]
- 7. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Amino-6-bromopyridine(19798-81-3) 1H NMR spectrum [chemicalbook.com]
- 9. tsijournals.com [tsijournals.com]
- 10. CN103554084A - Method for selectively preparing 2-bromo-6-substituent pyridine employing copper catalysis - Google Patents [patents.google.com]
- 11. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
